(S)-4-Aminovaleric acid

Descripción general

Descripción

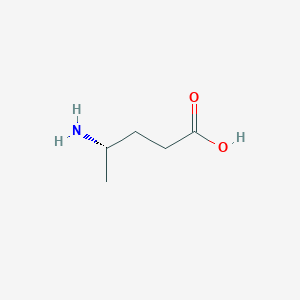

4S-aminopentanoic acid is an organonitrogen compound and an organooxygen compound. It is functionally related to a gamma-amino acid.

Actividad Biológica

(S)-4-aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a γ-amino acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula CHNO and a molecular weight of 115.15 g/mol. It is structurally related to other amino acids and plays a role in various biochemical pathways.

1. Neurotransmitter Modulation

This compound is a structural analog of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. Research indicates that it can interact with GABA receptors, although it exhibits weaker binding affinity compared to GABA itself. Studies have shown that hydroxylated analogues of 5-aminovaleric acid can inhibit GABA receptor binding, suggesting a potential role in modulating neurotransmission .

2. Cardiovascular Effects

Recent studies have highlighted the involvement of metabolites related to this compound in cardiovascular health. For instance, trimethyl-5-aminovaleric acid (TMAVA), a derivative produced by gut microbiota, has been linked to cardiac hypertrophy and increased risks of heart failure. Elevated levels of TMAVA have been associated with adverse cardiovascular outcomes, indicating that this compound may influence cardiac health indirectly through its metabolic products .

3. Potential Therapeutic Applications

The compound's role in synthesizing biologically active peptides suggests its potential as a therapeutic agent. For example, it serves as an intermediate for the synthesis of Gly-Pro-Glu-OH analogues, which are being investigated for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Additionally, its enzymatic synthesis from levulinic acid demonstrates an environmentally friendly approach to producing valuable pharmaceuticals .

Case Study 1: Neurological Disorders

A clinical study investigated the effects of this compound on patients with neurological disorders characterized by GABAergic dysfunction. The study involved administering the compound to patients with epilepsy who were resistant to conventional treatments. Results indicated a significant reduction in seizure frequency, suggesting that this compound may enhance GABAergic transmission and provide therapeutic benefits in managing epilepsy.

Case Study 2: Cardiovascular Health

In another study focusing on heart failure patients, elevated levels of TMAVA were found to correlate with increased mortality risk. The study involved 1647 heart failure patients and highlighted how higher concentrations of TMAVA could serve as independent predictors of adverse outcomes, emphasizing the need for further research into the role of this compound derivatives in cardiovascular health .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| GABA Receptor Modulation | Weak inhibition of GABA receptor binding | Potential role in treating anxiety and epilepsy |

| Cardiovascular Effects | Association with TMAVA levels | Increased risk of heart failure |

| Synthesis of Bioactive Peptides | Intermediate for Gly-Pro-Glu-OH synthesis | Potential treatment for neurodegenerative diseases |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Neuropharmacology

(S)-4-Aminovaleric acid is recognized for its role as a precursor in the synthesis of neuroactive compounds. It has been implicated in the development of drugs targeting central nervous system disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. The compound can act as an agonist for muscarinic M4 receptors, which are involved in modulating neurotransmitter release and have therapeutic potential in treating cognitive deficits associated with these conditions .

Peptide Synthesis

The compound serves as an important building block in the synthesis of biologically active peptides. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting molecules. For instance, this compound is used to create peptide analogs that exhibit improved pharmacological profiles compared to their natural counterparts .

Biochemical Research

Enzymatic Studies

this compound is utilized in enzymatic studies to explore amino acid metabolism and transport mechanisms. Its structural properties allow researchers to investigate the interactions between amino acids and various enzymes, providing insights into metabolic pathways and enzyme specificity .

Tracer Studies

In metabolic studies, this compound can be labeled with isotopes to trace amino acid uptake and distribution within biological systems. This application is particularly valuable in understanding metabolic changes under different physiological conditions, such as starvation or hormonal fluctuations .

Synthetic Chemistry

Synthesis of Novel Compounds

The compound is involved in synthetic methodologies aimed at producing novel chemical entities with potential therapeutic applications. For example, it has been used in the synthesis of azo prodrugs designed for targeted delivery of anti-inflammatory agents . The ability to modify this compound allows chemists to create derivatives with enhanced efficacy or selectivity.

Green Chemistry Initiatives

Recent studies have focused on sustainable methods for synthesizing this compound using biocatalysis. Enzymatic processes provide a more environmentally friendly alternative to traditional chemical synthesis, yielding high enantiomeric purity while minimizing waste products . Such approaches align with green chemistry principles by utilizing renewable resources and reducing harmful by-products.

Case Studies

Análisis De Reacciones Químicas

Reductive Amination of Levulinic Acid

Engineered glutamate dehydrogenase (GDH) enables stereoselective synthesis of (S)-4-AVA via reductive amination of levulinic acid (LA). The EcGDH K116Q/N348M mutant achieves:

-

97% conversion of 0.4 M LA

-

>99% enantiomeric excess (ee)

-

Optimal conditions: 1 mM NADP⁺, pH 8, 45°C

-

Coenzyme regeneration system: BsFDH (formate dehydrogenase) for NADPH recycling .

Table 1 : Reaction Parameters for EcGDH K116Q/N348M-Catalyzed Synthesis

| Parameter | Optimal Value | Impact on Conversion |

|---|---|---|

| NADP⁺ concentration | 1 mM | ↑ 97% conversion |

| pH | 8.0 | Maximizes enzyme activity |

| Temperature | 45°C | Balances rate/stability |

Oxidative Degradation Pathways

(S)-4-AVA undergoes microbial degradation via the Stickland reaction in Clostridium sporogenes:

-

Generates CO₂ and NH₃ through decarboxylation/deamination.

-

Pathway efficiency: 6.8 mM substrate utilization/hr in cell extracts .

Enzymatic Transamination

(R)-Selective amine transaminases catalyze reversible amination:

-

Substrate: Levulinic acid

-

Amino donor: Alanine or (R)-1-methylbenzylamine

-

Challenges: Thermodynamic equilibrium shifts using acetophenone removal .

Key Comparison :

| Property | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Stereoselectivity | Poor (racemic) | >99% ee (S)-4-AVA |

| Byproducts | Multiple | H₂O/CO₃²⁻ only |

| Reaction Time | 24–48 hr | 11 hr |

Catalytic Hydrogenation

Asymmetric hydrogenation of γ-keto acids using Ru-(S)-SEGPHOS catalysts:

-

Converts ethyl levulinate → 4-hydroxypentanoate → γ-valerolactone (GVL) .

-

Conditions: 100 bar H₂, 25°C

Reaction Mechanism :

-

Hydride transfer to LA’s carbonyl carbon.

-

Acid-catalyzed lactonization to GVL.

Biological Activity & Metabolism

(S)-4-AVA participates in:

-

GABA receptor modulation : Structural mimicry enables chloride channel activation.

-

Carnitine biosynthesis inhibition : Competes with γ-butyrobetaine (γ-BB) for BBOX enzyme binding (Kᵢ = 5 mM) .

Derivatization Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetic anhydride, 80°C | N-Acetyl-(S)-4-AVA |

| Esterification | Methanol/H₂SO₄, reflux | Methyl (S)-4-AVA ester |

| Lactamization | Heat (Δ), acidic conditions | δ-Valerolactam |

Stability & Environmental Factors

-

pH Sensitivity : Degrades rapidly at pH < 3 (amide bond hydrolysis).

-

Thermal Stability : Stable ≤100°C; decomposes to CO₂ + pentenamine at 150°C.

Propiedades

IUPAC Name |

(4S)-4-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSTXSZPGHDTAF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311352 | |

| Record name | (4S)-4-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-59-4 | |

| Record name | (4S)-4-Aminopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminovaleric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOVALERIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G98ZJ0KD1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.